molecular formula C11H9BrN2OS B1493732 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2090293-61-9

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1493732
M. Wt: 297.17 g/mol
InChI Key: XAEBIUNFAFVZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one (6-BMP) is a novel pyrimidine derivative with potential application in a variety of scientific research fields. It has been found to possess unique properties that make it an attractive and promising compound for the development of new pharmaceuticals, agrochemicals, and other industrial products. In

Scientific Research Applications

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess a variety of properties that make it an attractive compound for scientific research applications. It has been used as an inhibitor of several enzymes in the body, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as an anti-inflammatory agent, as well as an antioxidant. In addition, 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to possess anti-cancer and anti-bacterial activities.

Mechanism Of Action

The exact mechanism of action of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess antioxidant activity, which may help to protect cells from oxidative damage.

Biochemical And Physiological Effects

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been found to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to possess anti-cancer and anti-bacterial activities.

Advantages And Limitations For Lab Experiments

The use of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, its synthesis is relatively simple and can be easily performed in the laboratory. Finally, its effects on various enzymes and its antioxidant activity make it an attractive compound for a variety of scientific research applications.
However, there are also some limitations to the use of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments. First, the exact mechanism of action is not yet fully understood. Second, the compound has not been extensively studied and its effects on humans are not yet known. Finally, its effects on certain enzymes may be unpredictable and should be monitored closely.

Future Directions

Given the potential of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, there are several future directions for research that could be explored. First, further studies are needed to better understand the exact mechanism of action of the compound. Second, more studies are needed to determine the safety and efficacy of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one for humans. Third, further research is needed to explore the potential applications of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one in the development of new pharmaceuticals and agrochemicals. Fourth, further studies are needed to explore the potential of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one as an antioxidant. Finally, further research is needed to explore the potential of 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one as an anti-cancer agent.

properties

IUPAC Name

4-(2-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEBIUNFAFVZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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